Cas no 2167490-12-0 (5-formyl-1H-indole-3-sulfonamide)

5-Formyl-1H-indole-3-sulfonamide is a versatile heterocyclic compound featuring both a formyl group and a sulfonamide moiety on an indole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The formyl group offers reactivity for further functionalization, while the sulfonamide group enhances solubility and potential biological activity. Its indole core is significant in medicinal chemistry due to its prevalence in bioactive molecules. The compound’s well-defined reactivity and stability under standard conditions make it suitable for use in multi-step synthetic routes. It is commonly employed in research settings for the design of novel therapeutic agents.
5-formyl-1H-indole-3-sulfonamide structure
2167490-12-0 structure
Product name:5-formyl-1H-indole-3-sulfonamide
CAS No:2167490-12-0
MF:C9H8N2O3S
MW:224.236420631409
CID:6213609
PubChem ID:165520829

5-formyl-1H-indole-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-formyl-1H-indole-3-sulfonamide
    • EN300-1275572
    • 2167490-12-0
    • Inchi: 1S/C9H8N2O3S/c10-15(13,14)9-4-11-8-2-1-6(5-12)3-7(8)9/h1-5,11H,(H2,10,13,14)
    • InChI Key: YFZIPGKLDILTCR-UHFFFAOYSA-N
    • SMILES: S(C1=CNC2C=CC(C=O)=CC1=2)(N)(=O)=O

Computed Properties

  • Exact Mass: 224.02556330g/mol
  • Monoisotopic Mass: 224.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 101Ų

5-formyl-1H-indole-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1275572-0.1g
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
0.1g
$930.0 2023-06-08
Enamine
EN300-1275572-100mg
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
100mg
$930.0 2023-10-01
Enamine
EN300-1275572-5.0g
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
5g
$3065.0 2023-06-08
Enamine
EN300-1275572-2.5g
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
2.5g
$2071.0 2023-06-08
Enamine
EN300-1275572-10.0g
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
10g
$4545.0 2023-06-08
Enamine
EN300-1275572-1000mg
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
1000mg
$1057.0 2023-10-01
Enamine
EN300-1275572-0.5g
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
0.5g
$1014.0 2023-06-08
Enamine
EN300-1275572-250mg
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
250mg
$972.0 2023-10-01
Enamine
EN300-1275572-5000mg
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
5000mg
$3065.0 2023-10-01
Enamine
EN300-1275572-50mg
5-formyl-1H-indole-3-sulfonamide
2167490-12-0
50mg
$888.0 2023-10-01

Additional information on 5-formyl-1H-indole-3-sulfonamide

Recent Advances in the Study of 5-Formyl-1H-indole-3-sulfonamide (CAS: 2167490-12-0) and Its Applications in Chemical Biology and Medicine

5-Formyl-1H-indole-3-sulfonamide (CAS: 2167490-12-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique indole sulfonamide scaffold, has demonstrated promising potential in various therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibition activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its interactions with biological targets.

One of the key findings in recent research is the role of 5-formyl-1H-indole-3-sulfonamide as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to selectively target cyclooxygenase-2 (COX-2) with minimal effects on COX-1, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study employed molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects.

In the realm of oncology, 5-formyl-1H-indole-3-sulfonamide has shown remarkable activity against certain cancer cell lines. Research conducted at the University of Cambridge in 2024 revealed that this compound induces apoptosis in colorectal cancer cells by modulating the PI3K/AKT signaling pathway. The study also identified structural analogs of 5-formyl-1H-indole-3-sulfonamide with enhanced bioavailability, paving the way for further preclinical development.

The synthetic accessibility of 5-formyl-1H-indole-3-sulfonamide has also been a focus of recent investigations. A novel one-pot synthesis method, reported in Organic Letters (2023), significantly improved the yield and purity of the compound, making it more feasible for large-scale production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this scaffold into their drug discovery pipelines.

Despite these promising developments, challenges remain in the clinical translation of 5-formyl-1H-indole-3-sulfonamide. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential as a lead structure for drug development.

In conclusion, 5-formyl-1H-indole-3-sulfonamide (CAS: 2167490-12-0) represents a compelling area of research in chemical biology and medicine. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further exploration. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential.

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